molecular formula C11H12O2 B167547 2,2-Dimethyl-3-oxo-3-phenylpropanal CAS No. 1750-74-9

2,2-Dimethyl-3-oxo-3-phenylpropanal

Cat. No. B167547
CAS RN: 1750-74-9
M. Wt: 176.21 g/mol
InChI Key: RAKVKEWSBZRILU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-3-oxo-3-phenylpropanal (DMPP) is a chemical compound that belongs to the family of α,β-unsaturated aldehydes. DMPP is a versatile chemical compound that has gained attention in scientific research due to its unique properties and potential applications.

Mechanism of Action

2,2-Dimethyl-3-oxo-3-phenylpropanal is an α,β-unsaturated aldehyde that contains a Michael acceptor, which makes it a potent electrophile. This compound can react with nucleophiles, such as thiols and amines, to form covalent adducts. This compound has been shown to inhibit enzymes that contain thiol groups, such as glutathione S-transferase and thioredoxin reductase. This compound can also interact with proteins and DNA, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. This compound has been reported to induce apoptosis in cancer cells by inhibiting thioredoxin reductase and increasing oxidative stress. This compound has also been shown to inhibit the growth of bacteria and fungi by disrupting their redox balance. Furthermore, this compound has been reported to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

2,2-Dimethyl-3-oxo-3-phenylpropanal has several advantages for lab experiments, including its high reactivity, low toxicity, and easy synthesis. However, this compound also has some limitations, such as its instability in air and moisture, which requires careful handling and storage. This compound can also react with other nucleophiles, leading to non-specific reactions and complicating the interpretation of results.

Future Directions

For 2,2-Dimethyl-3-oxo-3-phenylpropanal research include the development of new synthetic methods, the exploration of its potential as a chiral building block, and the investigation of its mechanism of action in more detail.

Synthesis Methods

2,2-Dimethyl-3-oxo-3-phenylpropanal can be synthesized via several methods, including aldol condensation, Wittig reaction, and acylation of phenylacetic acid. The most common method for synthesizing this compound is the aldol condensation of acetone and benzaldehyde in the presence of a base catalyst, such as potassium hydroxide. The reaction yields this compound as a yellowish oil with a melting point of 36-38°C.

Scientific Research Applications

2,2-Dimethyl-3-oxo-3-phenylpropanal has been extensively studied for its potential applications in various fields of scientific research. This compound is a useful intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances. This compound has also been used as a chiral building block in the synthesis of biologically active compounds. Furthermore, this compound has shown potential as a ligand in asymmetric catalysis.

properties

CAS RN

1750-74-9

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

2,2-dimethyl-3-oxo-3-phenylpropanal

InChI

InChI=1S/C11H12O2/c1-11(2,8-12)10(13)9-6-4-3-5-7-9/h3-8H,1-2H3

InChI Key

RAKVKEWSBZRILU-UHFFFAOYSA-N

SMILES

CC(C)(C=O)C(=O)C1=CC=CC=C1

Canonical SMILES

CC(C)(C=O)C(=O)C1=CC=CC=C1

synonyms

2,2-DIMETHYL-3-OXO-3-PHENYLPROPANAL

Origin of Product

United States

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